molecular formula C20H19N5O B5330965 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide

Cat. No. B5330965
M. Wt: 345.4 g/mol
InChI Key: NOOYZDYZXXHVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide, commonly known as BMPPA, is a chemical compound that belongs to the class of pyrrole-based kinase inhibitors. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of certain kinases involved in cell growth and proliferation.

Mechanism of Action

BMPPA inhibits the activity of certain kinases, such as Aurora kinase A and B, by binding to their ATP-binding sites. This binding prevents the kinases from phosphorylating their substrates, which leads to cell cycle arrest and apoptosis. BMPPA has also been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
BMPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce cell cycle arrest and apoptosis. BMPPA has also been shown to inhibit the activity of certain kinases, such as Aurora kinase A and B, which are involved in cell growth and proliferation. In addition, BMPPA has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases.

Advantages and Limitations for Lab Experiments

BMPPA has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to synthesize, making it readily available for lab experiments. However, there are also some limitations to using BMPPA in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the type of cancer cell being studied.

Future Directions

There are several future directions for BMPPA research. One area of research is the development of more potent and selective BMPPA analogs. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to BMPPA treatment. In addition, BMPPA could be combined with other cancer therapies to enhance its effectiveness. Finally, BMPPA could be tested for its potential use in other diseases, such as inflammatory diseases.

Synthesis Methods

BMPPA can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the synthesis of 2-(1H-pyrrol-1-yl)propanoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-benzimidazol-1-yl)pyridine to form the desired product, BMPPA. The synthesis of BMPPA is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

BMPPA has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of certain kinases, such as Aurora kinase A and B, which are involved in cell growth and proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making BMPPA a promising candidate for cancer therapy. BMPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential treatment option for various types of cancer.

properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-pyrrol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-15(24-11-4-5-12-24)20(26)22-13-16-7-6-10-21-19(16)25-14-23-17-8-2-3-9-18(17)25/h2-12,14-15H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYZDYZXXHVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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